molecular formula C16H16O3 B6397358 3-(2,4-Dimethylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261954-88-4

3-(2,4-Dimethylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6397358
CAS RN: 1261954-88-4
M. Wt: 256.30 g/mol
InChI Key: VSIIMQLSBQBOEX-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2-methoxybenzoic acid, 95% (abbreviated as 2,4-DMPB-2-MBA 95%) is a synthetic organic compound belonging to the family of aromatic carboxylic acids. It is a white crystalline solid with a melting point of approximately 150°C. 2,4-DMPB-2-MBA 95% has a wide range of applications in the scientific and industrial fields, and is used in a variety of research areas such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

2,4-DMPB-2-MBA 95% is a versatile compound that is widely used in a variety of scientific research areas. It is used as a reagent for organic synthesis and is also used in the development of drugs and other pharmaceuticals. In addition, it is used in biochemistry as a substrate for enzymatic reactions and as a starting material for the synthesis of other compounds.

Mechanism of Action

2,4-DMPB-2-MBA 95% is a carboxylic acid that acts as an inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrates and preventing the catalytic reaction from occurring. This inhibition can be used to study the function of enzymes and to develop drugs that target certain enzymes.
Biochemical and Physiological Effects
2,4-DMPB-2-MBA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2,4-DMPB-2-MBA 95% is a useful reagent for laboratory experiments. It is a highly pure compound that is easy to obtain and is relatively inexpensive. In addition, it is a stable compound that is not easily degraded or altered by other chemicals. However, it is important to note that it is a strong acid and should be handled with caution when working in the laboratory.

Future Directions

2,4-DMPB-2-MBA 95% has a wide range of potential applications in the scientific and industrial fields. Further research may be conducted to explore its potential use in the development of drugs and other pharmaceuticals, as well as its potential use in the synthesis of other compounds. In addition, further research may be conducted to explore its anti-inflammatory and antioxidant properties. Finally, research may be conducted to explore its potential use as an enzyme inhibitor and its ability to block the binding of substrates.

Synthesis Methods

2,4-DMPB-2-MBA 95% is synthesized through a two-step process. The first step involves the reaction of 2,4-dimethylphenol with methyl chloroformate in the presence of a tertiary amine to form the corresponding ester. The second step involves the reaction of the ester with 2-methoxybenzoic acid in the presence of a strong base, such as sodium hydroxide, to form the final product. This method is highly efficient and yields a high purity product.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-7-8-12(11(2)9-10)13-5-4-6-14(16(17)18)15(13)19-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIIMQLSBQBOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689003
Record name 2-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-88-4
Record name 2-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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